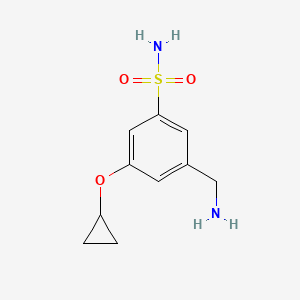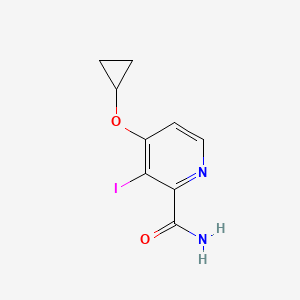
4-Cyclopropoxy-3-iodopicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-iodopicolinamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.08 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a picolinamide core. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-iodopicolinamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Amidation: The final step involves the formation of the picolinamide core through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-iodopicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Cyclopropoxy-3-iodopicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodopicolinamide involves its interaction with specific molecular targets and pathways. The cyclopropoxy group imparts unique properties to the compound, such as increased stability and reactivity. The iodine atom can participate in various chemical reactions, influencing the compound’s overall behavior. The picolinamide core may interact with biological targets, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-iodopicolinamide: Similar in structure but with different positional isomerism.
4-Cyclopropoxy-3-bromopicolinamide: Similar but with a bromine atom instead of iodine.
4-Cyclopropoxy-3-chloropicolinamide: Similar but with a chlorine atom instead of iodine.
Uniqueness
4-Cyclopropoxy-3-iodopicolinamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The cyclopropoxy group also contributes to its unique chemical behavior, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9IN2O2 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C9H9IN2O2/c10-7-6(14-5-1-2-5)3-4-12-8(7)9(11)13/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
SHCODHOKHCCUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrol](/img/structure/B14806061.png)
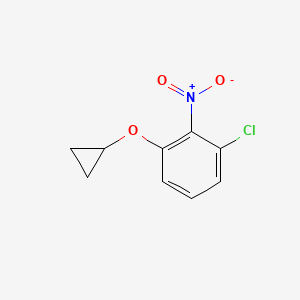
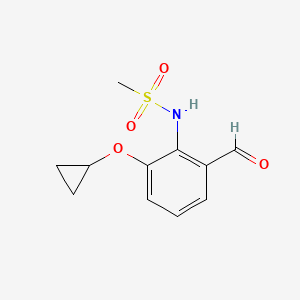
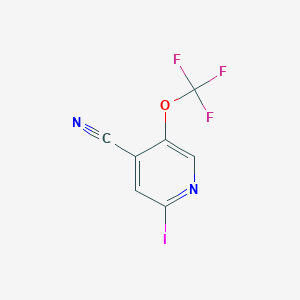
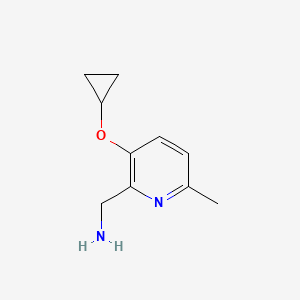
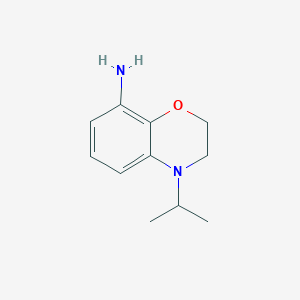
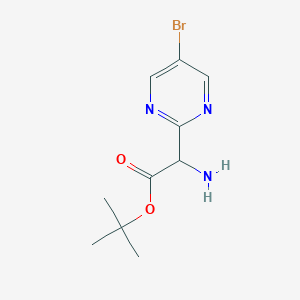
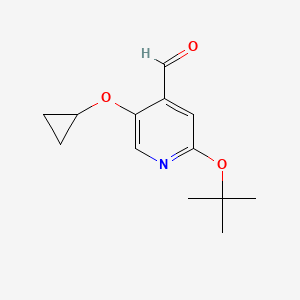
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14806103.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)
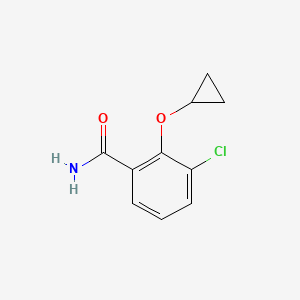
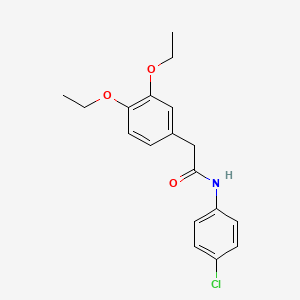
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14806125.png)
